p-Menthane

Description

This compound is a clear liquid. (NTP, 1992)

This compound is a terpenoid fundamental parent and a monoterpene.

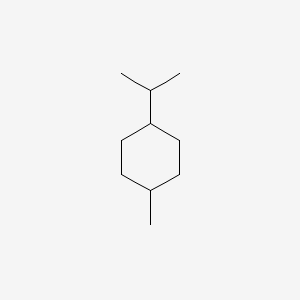

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-propan-2-ylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-8(2)10-6-4-9(3)5-7-10/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJYNSNXFXLKNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Record name | P-MENTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025530, DTXSID30884219, DTXSID50883709 | |

| Record name | 1-Isopropyl-4-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-menthane is a clear liquid. (NTP, 1992), Liquid, Clear liquid; [CAMEO] Nearly colorless liquid with a pine-like odor; [MSDSonline] | |

| Record name | P-MENTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Isopropyl-4-methylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2895 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Menthane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

170.9 °C AT 725 MM HG, 170.00 to 171.00 °C. @ 760.00 mm Hg | |

| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER; VERY SOL IN ALCOHOL, ETHER, 0.00028 mg/mL at 25 °C | |

| Record name | P-MENTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.8039 AT 20 °C/4 °C | |

| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.69 [mmHg] | |

| Record name | 1-Isopropyl-4-methylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2895 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-82-1, 1329-99-3, 1678-82-6, 6069-98-3, 34448-33-4 | |

| Record name | P-MENTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Isopropyl-4-methylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isopropyl-4-methylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phellandrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006069983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-p-Menthane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-p-Menthane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Isopropyl-4-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isopropyl-4-methylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Menthane, tetradehydro derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1r,4r)-1-methyl-4-(propan-2-yl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,4s)-1-methyl-4-(propan-2-yl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-MENTHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGW5GN8TXU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-89.84 °C, -87.6 °C | |

| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the p-Menthane Biosynthesis Pathway in Mentha Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core p-menthane biosynthesis pathway in Mentha species, with a focus on peppermint (Mentha x piperita). The document details the enzymatic cascade, presents quantitative data for key components, and outlines detailed experimental protocols for the study of this significant metabolic pathway.

The this compound Biosynthesis Pathway: From Primary Metabolism to Menthol

The biosynthesis of this compound monoterpenes, with (-)-menthol as a principal end-product in peppermint, is a specialized metabolic process occurring predominantly within the secretory cells of peltate glandular trichomes on the plant's aerial surfaces.[1] This intricate pathway involves a series of eight enzymatic steps that convert the universal C10 monoterpene precursor, geranyl diphosphate (GPP), into a variety of this compound structures.[2][3] The subcellular compartmentalization of this pathway is a key feature, involving the leucoplasts, endoplasmic reticulum, mitochondria, and cytosol.[1]

The pathway initiates in the leucoplasts where GPP is cyclized to form (-)-limonene, the first committed intermediate.[2] Following transport to the endoplasmic reticulum, a hydroxylation event occurs, setting the stage for a series of redox reactions and an isomerization in the cytosol and mitochondria, ultimately leading to the formation of menthol and its stereoisomers.[1][4]

Pathway Visualization

Figure 1: The this compound Biosynthesis Pathway in Mentha piperita.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes and metabolites of the this compound biosynthesis pathway in Mentha species.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Species | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ | Cofactor | Optimum pH |

| (-)-Limonene Synthase (LS) | M. piperita | Geranyl Diphosphate | 1.8[5] | 0.3[6] | - | Mg²⁺ or Mn²⁺ | ~6.7[5] |

| (-)-trans-Isopiperitenol Dehydrogenase (IPD) | M. piperita | (-)-trans-Carveol | 1.8 ± 0.2[7] | 0.02[7] | - | NAD⁺ | 10.5[4] |

| (-)-trans-Isopiperitenol | 72[8] | - | - | NAD⁺ | 10.5[4] | ||

| NAD⁺ | 410 ± 29[7] | - | - | - | 10.5[4] | ||

| (+)-Pulegone Reductase (PR) | M. piperita | (+)-Pulegone | 2.3[9] | 1.8[9] | - | NADPH | 5.0[9] |

| NADPH | 6.9[9] | - | - | - | 5.0[9] | ||

| (-)-Menthone:(-)-Menthol Reductase (MMR) | M. piperita | (-)-Menthone | 3.0[3] | 0.6[3] | - | NADPH | ~7.0[3] |

| (+)-Isomenthone | 41[3] | - | - | NADPH | ~7.0[3] | ||

| NADPH | 0.12[3] | - | - | - | ~7.0[3] | ||

| (-)-Menthone:(+)-Neomenthol Reductase (MNMR) | M. piperita | (-)-Menthone | 674[3] | 0.06[3] | - | NADPH | 9.3[3] |

| (+)-Isomenthone | >1000[3] | - | - | NADPH | 9.3[3] | ||

| NADPH | 10[3] | - | - | - | 9.3[3] |

Table 2: Metabolite Concentrations in Mentha piperita Essential Oil

| Metabolite | Relative Abundance (%) |

| (-)-Menthone | 29.01[10] |

| (-)-Menthol | 5.58[10] |

| Menthyl acetate | 3.34[10] |

| Menthofuran | 3.01[10] |

| 1,8-Cineole | 2.40[10] |

| (+)-Isomenthone | 2.12[10] |

| (-)-Limonene | 2.10[10] |

| α-Pinene | 1.56[10] |

| Germacrene-D | 1.50[10] |

| β-Pinene | 1.25[10] |

| Sabinene | 1.13[10] |

| (+)-Pulegone | 1.12[10] |

Table 3: Relative Gene Expression in Response to Elicitors in Mentha piperita

| Gene | Elicitor | Time Point | Relative Expression Change |

| Geranyl Diphosphate Synthase (GDS) | Chitosan | - | Down-regulated[11] |

| (-)-Limonene Synthase (LS) | Chitosan | - | Down-regulated[11] |

| (-)-Menthone:(-)-Menthol Reductase (MMR) | Chitosan | 72 h | Up-regulated[11] |

| Multiple pathway genes | Gibberellic Acid | - | Down-regulated[11] |

| Multiple pathway genes | Methyl Jasmonate | 72 h | Up-regulated[11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound biosynthesis pathway.

Isolation of Glandular Trichomes

This protocol is adapted from methods for isolating glandular trichomes for enzymatic and molecular analysis.[12][13]

Materials:

-

Young Mentha leaves

-

Grinding buffer: 50 mM HEPES (pH 7.4), 200 mM sorbitol, 10 mM KCl, 5 mM MgCl₂, 1 mM EDTA, 5 mM DTT, 1% (w/v) polyvinylpyrrolidone (PVP-40)

-

Glass beads (425-600 µm)

-

Nylon filters (e.g., 100 µm and 20 µm)

-

Centrifuge

Procedure:

-

Harvest young, expanding leaves and immediately immerse them in ice-cold grinding buffer.

-

Gently abrade the leaf surface with a soft brush in the buffer to release the glandular trichomes.

-

Alternatively, for larger scale preparations, leaves can be gently stirred with glass beads in the grinding buffer.

-

Filter the resulting suspension through a series of nylon filters to separate trichomes from larger leaf debris. A 100 µm filter can be used first, followed by collection of the trichomes on a 20 µm filter.

-

Wash the collected trichomes on the filter with fresh, ice-cold grinding buffer.

-

Resuspend the trichomes in a minimal volume of buffer and centrifuge at low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the trichome secretory cells.

-

The resulting pellet can be used for protein or RNA extraction.

Enzyme Assay for (+)-Pulegone Reductase (PR)

This protocol is based on the characterization of pulegone reductase from Mentha piperita.[7][14][15]

Materials:

-

Partially purified enzyme extract from glandular trichomes

-

Assay buffer: 50 mM KH₂PO₄, 10% sorbitol, 1 mM DTT, pH 7.5

-

(+)-Pulegone (substrate)

-

NADPH (cofactor)

-

Glucose-6-phosphate and Glucose-6-phosphate dehydrogenase (for NADPH regeneration system)

-

n-Hexane

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Prepare a 0.4 mL reaction mixture containing the assay buffer, 10 mM NADPH, a NADPH regenerating system (6 mM glucose-6-phosphate and 20 U glucose-6-phosphate dehydrogenase), and the enzyme extract (e.g., 30 µM).

-

Add a 0.2 mL overlay of n-hexane to the reaction mixture.

-

Initiate the reaction by adding the substrate, (+)-pulegone, to a final concentration of 20 µM.

-

Incubate the reaction at 31°C for 1 hour with gentle stirring.

-

Terminate the reaction by freezing the vial at -20°C.

-

Thaw the sample and vortex to extract the products into the n-hexane layer.

-

Analyze the n-hexane layer by GC-MS to identify and quantify the products, (-)-menthone and (+)-isomenthone.

Metabolite Profiling by GC-MS

This protocol provides a general method for the analysis of monoterpenes from Mentha essential oil.[10][16]

Materials:

-

Mentha leaf tissue or isolated essential oil

-

Solvent for extraction (e.g., n-hexane or dichloromethane)

-

Anhydrous sodium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Extraction:

-

For essential oil, dilute a small volume in a suitable solvent (e.g., 1 µL in 1 mL of hexane).

-

For leaf tissue, homogenize a known weight of fresh or dried tissue in a solvent. Dry the extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Injector: Set to a temperature of 250°C.

-

Oven Program: A typical program starts at a low temperature (e.g., 50-60°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 240-280°C).

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and library data (e.g., NIST, Wiley).

-

Quantify the relative abundance of each compound by integrating the peak areas.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the this compound biosynthesis pathway in Mentha species.

Figure 2: General experimental workflow for studying this compound biosynthesis.

Conclusion

The this compound biosynthesis pathway in Mentha species is a highly regulated and compartmentalized process that leads to the production of a diverse array of valuable monoterpenes. Understanding the enzymes, their kinetics, and the overall regulation of this pathway is crucial for applications in metabolic engineering, drug development, and the flavor and fragrance industries. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and manipulate this fascinating biosynthetic route.

References

- 1. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic Manipulation of Biosynthetic Pathways in Mint - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Transcriptome analysis reveals regulatory mechanism of methyl jasmonate-induced monoterpenoid biosynthesis in Mentha arvensis L. [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Monoterpene Metabolism. Cloning, Expression, and Characterization of (−)-Isopiperitenol/(−)-Carveol Dehydrogenase of Peppermint and Spearmint - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 11. researchgate.net [researchgate.net]

- 12. Isopiperitenol dehydrogenase - Wikipedia [en.wikipedia.org]

- 13. Frontiers | Genetic Manipulation of Biosynthetic Pathways in Mint [frontiersin.org]

- 14. Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4S-limonene synthase from the oil glands of spearmint (Mentha spicata). cDNA isolation, characterization, and bacterial expression of the catalytically active monoterpene cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of p-Menthane and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of p-Menthane (1-isopropyl-4-methylcyclohexane), focusing on their structural characteristics, physicochemical properties, and thermodynamic stability. While this compound itself has limited documented biological activity, its derivatives are prevalent in medicinal chemistry and fragrance science. A thorough understanding of the stereochemistry of the parent this compound scaffold is therefore crucial for the rational design and synthesis of novel therapeutic agents and other commercially valuable compounds.

Introduction to the Stereoisomerism of this compound

This compound is a saturated monocyclic monoterpene characterized by a cyclohexane ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. The presence of two stereocenters at these positions gives rise to two geometric isomers: cis-p-Menthane and trans-p-Menthane. In the cis isomer, the methyl and isopropyl groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides.

These geometric isomers are diastereomers and thus have different physical and chemical properties. Their relative stability is primarily dictated by the conformational preferences of the substituents on the cyclohexane ring.

Physical and Chemical Properties

The separation of cis- and trans-p-Menthane can be challenging due to their similar boiling points. The compound is generally encountered as a mixture of these isomers.[1] It is a colorless liquid with a characteristic fennel-like odor.[1] this compound is insoluble in water but soluble in organic solvents like alcohol, ether, benzene, and petroleum ether.[1][2]

Table 1: Physical Properties of this compound Stereoisomers

| Property | cis-p-Menthane | trans-p-Menthane | Mixture of Isomers |

| CAS Number | 6069-98-3[3] | 1678-82-6[4] | 99-82-1[4] |

| Molecular Formula | C₁₀H₂₀[3] | C₁₀H₂₀[4] | C₁₀H₂₀[4] |

| Molecular Weight | 140.27 g/mol [3] | 140.27 g/mol [4] | 140.27 g/mol [4] |

| Boiling Point | 171-172 °C @ 760 mmHg[3] | Not specified | 170.9 °C @ 725 mmHg[2] |

| Density | Not specified | Not specified | 0.8039 g/cm³ @ 20 °C[5] |

| Refractive Index (n²⁰/D) | Not specified | Not specified | 1.4431[5] |

| Melting Point | Not specified | Not specified | -89.84 °C to -87.6 °C[2] |

| Flash Point | 44.7 °C (TCC)[3] | Not specified | 48.36 °C (estimated)[2] |

Conformational Analysis and Thermodynamic Stability

The thermodynamic stability of the this compound stereoisomers is best understood by analyzing their chair conformations. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. Substituents on the chair can occupy either axial or equatorial positions. Due to steric hindrance, bulkier groups prefer the more spacious equatorial position.

The energetic penalty for a substituent to be in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[3] For the substituents of this compound, the A-values are approximately:

The larger A-value of the isopropyl group indicates a stronger preference for the equatorial position compared to the methyl group.[6]

trans-p-Menthane

For trans-1-isopropyl-4-methylcyclohexane, the most stable conformation is the one where both the isopropyl and methyl groups are in equatorial positions. This arrangement minimizes steric strain and 1,3-diaxial interactions. The alternative chair conformation would force both bulky groups into axial positions, resulting in significant steric hindrance and making this conformation highly unfavorable. Therefore, trans-p-Menthane exists almost exclusively in the diequatorial conformation, rendering it the more stable isomer.[7][8]

cis-p-Menthane

In the case of cis-1-isopropyl-4-methylcyclohexane, one substituent must be in an axial position while the other is equatorial. Due to its larger A-value, the bulkier isopropyl group will preferentially occupy the equatorial position to minimize steric interactions, forcing the smaller methyl group into the axial position.[9] While this is the more stable conformation for the cis isomer, the presence of the axial methyl group introduces 1,3-diaxial interactions, making it less stable overall compared to the diequatorial trans isomer.[9]

Caption: Chair conformations of trans- and cis-p-Menthane.

Experimental Protocols

Synthesis

A general method for the synthesis of this compound is the catalytic hydrogenation of p-cymene or limonene.[1] This procedure typically yields a mixture of cis and trans isomers.

Protocol: Hydrogenation of p-Cymene

-

Materials: p-Cymene, catalyst (e.g., Raney nickel, platinum, or copper and aluminum oxides), high-pressure reactor (autoclave), solvent (e.g., ethanol or isopropanol), hydrogen gas.[1]

-

Procedure: a. The p-cymene and a suitable solvent are charged into the high-pressure reactor. b. The catalyst is carefully added to the mixture. c. The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air. d. The reactor is pressurized with hydrogen gas to the desired pressure. e. The mixture is heated to the target temperature while stirring. f. The reaction is monitored by measuring hydrogen uptake or by periodic sampling and analysis (e.g., by GC-MS). g. Upon completion, the reactor is cooled, and the pressure is carefully released. h. The reaction mixture is filtered to remove the catalyst. i. The solvent is removed from the filtrate by distillation to yield the crude this compound product, which is a mixture of cis and trans isomers.

Separation of Stereoisomers

The separation of the cis and trans isomers of this compound can be achieved by fractional distillation or preparative gas chromatography, exploiting the small differences in their boiling points and vapor pressures.

Protocol: Separation by Fractional Distillation

-

Apparatus: A fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column), a heating mantle with a stirrer, a condenser, a collection flask, and a thermometer.

-

Procedure: a. The mixture of this compound isomers is placed in the distillation flask. b. The apparatus is assembled, ensuring all joints are properly sealed. c. The mixture is heated to a gentle boil. d. The distillation is carried out slowly to allow for the establishment of a temperature gradient in the column, which is essential for efficient separation. e. Fractions are collected at different temperature ranges. The composition of each fraction is analyzed by gas chromatography to determine the ratio of cis to trans isomers. f. Fractions enriched in the desired isomer are combined. The process may need to be repeated to achieve high purity.

Characterization

The individual stereoisomers of this compound are typically characterized using a combination of spectroscopic techniques.

Protocol: Characterization by NMR and Mass Spectrometry

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Sample Preparation: A small amount of the purified isomer is dissolved in a deuterated solvent (e.g., CDCl₃). b. Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC can be used to confirm the connectivity and assign the signals to specific protons and carbons. The stereochemistry can be confirmed by Nuclear Overhauser Effect (NOE) experiments.

-

Gas Chromatography-Mass Spectrometry (GC-MS): a. Sample Preparation: A dilute solution of the purified isomer is prepared in a volatile solvent (e.g., hexane or dichloromethane). b. Data Acquisition: The sample is injected into a gas chromatograph coupled to a mass spectrometer. The GC separates the compound from any residual impurities, and the mass spectrometer provides information on the molecular weight and fragmentation pattern, which can be used to confirm the structure.

Caption: General workflow for the synthesis, separation, and characterization of this compound stereoisomers.

Biological Activity and Signaling Pathways

There is a notable lack of specific data in the scientific literature regarding the biological activities and signaling pathway interactions of the individual stereoisomers of this compound. Research in this area has predominantly focused on hydroxylated derivatives of this compound.

For instance, this compound-3,8-diol (PMD), a well-known insect repellent, has stereoisomers with varying levels of efficacy. It is believed to exert its repellent effect by interacting with the olfactory receptors of insects.[10] Other this compound derivatives have been investigated for a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[11]

The absence of biological data for the parent this compound stereoisomers represents a significant knowledge gap and an opportunity for future research. The well-defined stereochemistry and conformational rigidity of the this compound scaffold make it an attractive template for the design of new pharmacologically active molecules. Future studies could involve the screening of pure cis- and trans-p-Menthane in various biological assays to explore their potential therapeutic applications.

Conclusion

The stereoisomers of this compound, cis and trans, exhibit distinct physical properties and thermodynamic stabilities due to their different spatial arrangements. The trans isomer is the more stable of the two, as it can adopt a low-energy diequatorial chair conformation. While detailed experimental protocols for the stereoselective synthesis and separation of these isomers are not widely published, general methodologies can be applied. The biological activities of the this compound stereoisomers remain largely unexplored, presenting a promising avenue for future research in drug discovery and development. A thorough understanding of the fundamental stereochemical principles outlined in this guide is essential for any researcher working with this important class of monoterpenes.

References

- 1. This compound-3,8-diol, cis-1,3,trans-1,4- [webbook.nist.gov]

- 2. This compound-3,8-diol | C10H20O2 | CID 556998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A value - Wikipedia [en.wikipedia.org]

- 4. 1-Methyl-4-isopropylcyclohexane | C10H20 | CID 7459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. brainly.in [brainly.in]

- 8. homework.study.com [homework.study.com]

- 9. grokipedia.com [grokipedia.com]

- 10. kbfi.ee [kbfi.ee]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources and Isolation of p-Menthane Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menthane monoterpenes, including commercially significant compounds like menthol, limonene, carvone, and this compound-3,8-diol (PMD), are a vital class of plant-derived specialized metabolites.[1][2] They are extensively utilized in the pharmaceutical, cosmetic, and food industries for their distinct aromas and therapeutic properties, such as anti-inflammatory and insect-repellent activities.[1][3][4] This technical guide provides a detailed examination of the primary natural sources of this compound derivatives and the core methodologies for their extraction, isolation, and purification. It includes structured quantitative data, detailed experimental protocols, and logical workflow diagrams to support research and development applications.

Natural Sources of this compound Derivatives

This compound derivatives are predominantly found in the essential oils of various plants, where they are synthesized and stored in specialized structures like glandular trichomes, secretory cavities, and resin ducts.[1][5] The commercial viability of a plant source is dictated by the concentration of the target compound within its essential oil. Key botanical sources are detailed below.

| This compound Derivative | Primary Natural Source(s) | Genus/Species | Typical Concentration in Essential Oil |

| (-)-Menthol | Corn Mint, Peppermint | Mentha arvensis, Mentha × piperita | M. arvensis is the primary source, with oil containing 70-80% menthol.[6] |

| (R)-(+)-Limonene | Citrus Fruits | Citrus sinensis (Sweet Orange), Citrus limon (Lemon) | Found in the peel; yields can be ~1.13% from orange peels and 0.76% from lemon peels.[7][8] |

| (+)-Carvone | Caraway, Spearmint | Carum carvi, Mentha spicata | A dominant constituent in the essential oils of these plants.[1][9] |

| This compound-3,8-diol (PMD) | Lemon-scented Gum | Corymbia citriodora (formerly Eucalyptus citriodora) | The unrefined essential oil contains only 1-2% PMD but is rich in citronellal (up to 80-98%), which is converted to PMD.[10] |

| Pulegone | Pennyroyal | Mentha pulegium | A major component of pennyroyal oil.[1] |

| 1,8-Cineole (Eucalyptol) | Eucalyptus, Rosemary | Eucalyptus globulus, Rosmarinus officinalis | A major constituent of Eucalyptus oil (70-90%).[11] |

Isolation and Purification Methodologies

The isolation of this compound derivatives from plant sources is a multi-step process that begins with the extraction of the crude essential oil, followed by purification techniques to isolate the compound of interest.

Extraction of Crude Essential Oil

The initial step involves extracting the volatile essential oils from the raw plant material. Steam distillation is the most common and commercially significant method.

Experimental Protocol: Steam Distillation of Essential Oils [12][13][14]

-

Preparation of Plant Material: Harvest plant material at the optimal growth stage. For improved extraction efficiency, air-dry the material for 24-48 hours to reduce water content and chop it into smaller pieces to increase the surface area.[14]

-

Apparatus Setup: Assemble a steam distillation unit, which consists of a boiling flask (to generate steam), a biomass flask (containing the plant material), a still head, a condenser, and a receiver (separatory funnel).[12]

-

Distillation: Heat the water in the boiling flask to generate steam. The steam passes through the biomass, causing the volatile, low-boiling-point this compound compounds to vaporize.[13][15] This occurs at a temperature below 100°C, which prevents the thermal degradation of the target compounds.[16][17]

-

Condensation: Direct the vapor mixture of steam and essential oil through a water-cooled condenser. The vapor cools and condenses back into a liquid.[18]

-

Separation: Collect the condensate in the receiver. The essential oil, being hydrophobic and less dense than water, will naturally separate and form a distinct layer on top of the aqueous layer (hydrosol).[6][12] The oil layer can then be physically separated.

-

Drying: Treat the collected essential oil with a drying agent like anhydrous sodium sulfate to remove any residual water.[19]

Purification and Isolation of Specific Derivatives

The crude essential oil is a complex mixture. Further purification is required to isolate individual this compound derivatives in high purity.

Experimental Protocol 1: Fractional Distillation [13][20][21]

This technique separates compounds based on differences in their boiling points and is often performed under vacuum to reduce the boiling temperatures and prevent thermal degradation.[21]

-

Apparatus: Use a fractional distillation column (e.g., packed with Raschig rings) connected to a reboiler flask containing the crude essential oil, a condenser, and a vacuum pump.[21]

-

Heating and Vaporization: Gently heat the crude oil in the reboiler under reduced pressure. The component with the lowest boiling point will vaporize first.[20]

-

Fractionation: As the vapor rises through the column, it cools, condenses, and re-vaporizes multiple times. This process enriches the most volatile component at the top of the column.[21]

-

Collection: Collect the condensed vapor (distillate) in separate fractions. By carefully controlling the temperature and pressure, different compounds can be isolated in distinct fractions.[22] For example, this method is used to separate menthol from menthone and other terpenes in mint oil.[19]

Experimental Protocol 2: Fractional Crystallization (for (-)-Menthol) [6][19]

This is the primary industrial method for isolating high-purity (-)-menthol from Mentha arvensis oil.

-

Pre-treatment: Ensure the crude mint oil is free of moisture by passing it through anhydrous sodium sulfate.[19]

-

Cooling: Place the moisture-free oil in a sealed container and gradually cool it in a freezer. The temperature is slowly reduced to as low as -45°C over a period of up to 48 hours.[6][23] This slow cooling process promotes the formation of large (-)-menthol crystals.[6]

-

Separation: The resulting slurry, containing menthol crystals and the remaining liquid oil (dementholised oil), is separated using a centrifuge.[6]

-

Drying: The separated crystals are washed and dried under a controlled temperature to yield pure (-)-menthol flakes or crystals.[6]

Experimental Protocol 3: Column Chromatography [24]

Column chromatography is a versatile technique used to isolate compounds with high purity based on their differential adsorption to a stationary phase.

-

Column Preparation: Pack a glass column with a stationary phase, typically silica gel, which is effective for separating non-polar to medium-polar terpenes. The silica gel is made into a slurry with a non-polar solvent (mobile phase), such as n-hexane, and poured into the column.

-

Sample Loading: Dissolve the crude essential oil or a specific fraction from distillation in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.[25]

-

Elution: Pass the mobile phase through the column. The compounds in the mixture will travel down the column at different rates based on their polarity and interaction with the silica gel. Non-polar compounds like limonene will elute first.[25] A gradient of solvents with increasing polarity (e.g., by slowly adding ethyl acetate to hexane) can be used to elute more polar compounds.

-

Fraction Collection: Collect the eluent in sequential fractions.

-

Analysis: Analyze each fraction using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing the pure target compound.[25][24] Combine the pure fractions and evaporate the solvent to obtain the isolated this compound derivative.

Biosynthesis and Conversion Pathways

This compound derivatives are synthesized in plants via the 2-C-methyl-d-erythritol-4-phosphate (MEP) pathway, which occurs in the plastids.[1] This pathway produces the universal C5 precursors that are ultimately converted to the this compound skeleton.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 8. injasr.org [injasr.org]

- 9. Biosynthesis and Biotechnology of High-Value this compound Monoterpenes, Including Menthol, Carvone, and Limonene. | Semantic Scholar [semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. scielo.br [scielo.br]

- 12. engineering.iastate.edu [engineering.iastate.edu]

- 13. Extraction process, separation and identification of menthol in peppermint oil. [plantextractwholesale.com]

- 14. distillique.co.za [distillique.co.za]

- 15. Steam Distillation | doTERRA Essential Oils [doterra.com]

- 16. ijrar.org [ijrar.org]

- 17. Extracting limonene from oranges | Class experiment | RSC Education [edu.rsc.org]

- 18. rockymountainoils.com [rockymountainoils.com]

- 19. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 20. Power of Fractional Distillation Capability at Mane Kancor [manekancor.com]

- 21. Fractionation of rosemary (Rosmarinus officinalis L.) essential oil using vacuum fractional distillation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. What Is A Fractional Distillation Unit For Essential oils? [tycoremachine.com]

- 23. CN107778142B - Purification process of menthol and dementholized peppermint oil - Google Patents [patents.google.com]

- 24. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 25. column-chromatography.com [column-chromatography.com]

Spectroscopic Data of p-Menthane Compounds: A Technical Guide for Researchers

Introduction

The p-Menthane scaffold, a saturated monocyclic monoterpene, is a fundamental structural motif in a vast array of natural products and synthetic compounds of significant interest in the pharmaceutical and flavor/fragrance industries. The precise characterization of these compounds is paramount for quality control, drug development, and mechanistic studies. This technical guide provides an in-depth overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of this compound derivatives. Due to a scarcity of publicly available experimental data for the parent this compound, this guide synthesizes data from various substituted this compound compounds to provide a representative understanding of their spectroscopic features.

Data Presentation

The following tables summarize representative spectroscopic data for various this compound derivatives. It is important to note that the specific chemical shifts, absorption frequencies, and fragmentation patterns will vary depending on the nature and position of substituents on the this compound ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Data of Selected this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| (-)-Menthol | CDCl₃ | 0.81 | d, J = 7.2 Hz | 3H | CH₃ | [1] |

| 0.84-1.03 | m | 8H | Ring CH, CH₂ | [1] | ||

| 1.07-1.15 | m | - | Ring CH, CH₂ | [1] | ||

| Perillaketone | CDCl₃ | 1.80 | s | 3H | CH₃ | [1] |

| 1.77 | s | 3H | CH₃ | [1] | ||

| 1.60-2.60 | m | 5H | H-3, 4, 5 | [1] |

¹³C NMR Data of Selected this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment | Reference |

| Perillaketone | CDCl₃ | 199.78 | C-2 | [1] |

| 146.69 | C-8 | [1] | ||

| 144.60 | C-6 | [1] | ||

| 135.42 | C-1 | [1] | ||

| 110.44 | C-9 | [1] | ||

| 43.14 | C-3 | [1] | ||

| 42.46 | C-4 | [1] | ||

| 31.23 | C-5 | [1] | ||

| 20.42 | C-10 | [1] | ||

| 15.71 | C-7 | [1] | ||

| This compound-1,8-diol | DMSO-d₆ | Data not fully available | - | [2] |

Infrared (IR) Spectroscopy Data

Characteristic IR Absorption Bands for Functional Groups in this compound Derivatives

| Functional Group | Vibration | Frequency (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| C-H (Alkane) | Stretching | 2850-3000 | Strong |

| C=O (Ketone) | Stretching | 1680-1750 | Strong |

| C-O (Alcohol, Ether) | Stretching | 1050-1250 | Strong |

Note: The exact position and intensity of these bands can be influenced by the molecular structure and intermolecular interactions.

Mass Spectrometry (MS) Data

Key Mass Spectral Fragments of Selected this compound Derivatives

| Compound | Ionization Mode | m/z | Interpretation | Reference |

| This compound | EI | 140 | [M]⁺ | [3] |

| 99 | [M-C₃H₅]⁺ | [3] | ||

| 98 | [M-C₃H₆]⁺ | [3] | ||

| 83 | [M-C₄H₉]⁺ | [3] | ||

| 56 | [C₄H₈]⁺ | [3] | ||

| 57 | [C₄H₉]⁺ | [3] | ||

| This compound-1,3,8-triol | EI (Predicted) | 188 | [M]⁺ (Weak or absent) | [4] |

| 170 | [M-H₂O]⁺ | [4] | ||

| 152 | [M-2H₂O]⁺ | [4] | ||

| This compound-3,8-diol | EI | 172 | [M]⁺ | [5] |

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring spectroscopic data for this compound compounds. These protocols are based on standard analytical techniques for organic molecules.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[7]

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).[6]

-

The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte resonances.[6]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.[6]

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 12-16 ppm.[6]

-

Data Points: 32k.[6]

-

Pulse Angle: 90°.[6]

-

Relaxation Delay: 1-2 seconds.[6]

-

Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.[6]

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: 200-250 ppm.[6]

-

Data Points: 64k.[6]

-

Pulse Angle: 30-45°.[6]

-

Relaxation Delay: 2-5 seconds.[6]

-

Number of Scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.[6]

2D NMR Experiments: For unambiguous structure determination, a suite of 2D NMR experiments is highly recommended:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.[8]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is primarily used to identify the functional groups present in a molecule.[9]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.[6]

Sample Preparation:

-

Liquid Samples (Neat): A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid Samples (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[6]

-

ATR (Attenuated Total Reflectance): A small amount of the solid or liquid sample is placed directly on the ATR crystal. This is a common and convenient method.

Data Acquisition:

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information from fragmentation patterns.[10]

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.[6]

Sample Introduction:

-

Direct Infusion: The sample, dissolved in a suitable solvent, is directly infused into the ionization source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable this compound compounds, GC provides excellent separation prior to MS analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC is the preferred separation technique.

Ionization Methods:

-

Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar this compound derivatives, often resulting in a prominent molecular ion peak.[6]

-

Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that can be used for less polar compounds.[6]

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).[6]

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion or other prominent ions to induce fragmentation and obtain further structural information.[6]

Mandatory Visualization

The following diagrams illustrate the logical workflows for spectroscopic data acquisition and analysis.

Caption: Overall workflow for spectroscopic analysis of this compound compounds.

Caption: Logical flow for structure elucidation using NMR data.

Conclusion

The spectroscopic characterization of this compound compounds is a critical aspect of their study in various scientific disciplines. While a comprehensive public database of experimental spectra for all this compound derivatives is not yet available, the application of standardized NMR, IR, and MS protocols, as outlined in this guide, provides a robust framework for their unambiguous identification. The combination of these techniques allows for the determination of the molecular formula, the identification of functional groups, and the detailed elucidation of the stereochemistry of these important molecules. For novel this compound compounds, the public deposition of their spectral data is highly encouraged to enrich the scientific record and facilitate future research.

References

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. 1-Methyl-4-isopropylcyclohexane | C10H20 | CID 7459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound-3,8-diol, cis-1,3,trans-1,4- [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. azolifesciences.com [azolifesciences.com]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. Infrared Spectroscopy: Principles and Applications in Organic Chemistry [wisdomlib.org]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Architecture of Scent: A Technical Guide to p-Menthane Monoterpenoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure, nomenclature, and analysis of p-Menthane monoterpenoids. This class of naturally occurring compounds, found extensively in the plant kingdom, has garnered significant interest for its diverse biological activities, ranging from fragrance and flavoring agents to potent insect repellents and potential therapeutic agents.[1][2] This document offers a comprehensive resource, summarizing key quantitative data, detailing experimental protocols, and visualizing complex relationships to support ongoing research and development efforts.

Core Chemical Structure and Nomenclature

The foundational structure of all this compound monoterpenoids is the this compound skeleton, which consists of a cyclohexane ring substituted with a methyl group at position 1 and an isopropyl group at position 4.[3] The numbering of the carbon atoms in the cyclohexane ring is crucial for the systematic naming of its derivatives. The carbon atom bearing the methyl group is designated as C1, and the ring is numbered sequentially, assigning the lowest possible number to the carbon with the isopropyl group (C4).

The diverse array of this compound monoterpenoids arises from variations in the degree of saturation of the cyclohexane ring and the presence of various functional groups, most commonly hydroxyl, carbonyl, and ether linkages. Stereoisomerism is a prominent feature of this class, with the chiral centers at C1, C2, and C4 giving rise to a multitude of stereoisomers, each potentially exhibiting distinct biological properties.[4][5]

Examples of Prominent this compound Monoterpenoids:

-

Menthol: A saturated this compound monoterpenoid with a hydroxyl group at C3. It is widely known for its cooling sensation and is a key component of peppermint oil.[2][6]

-

Limonene: An unsaturated this compound monoterpenoid with double bonds at C1-C2 and C8-C9. It is a major constituent of citrus fruit peels and is used extensively in the food and fragrance industries.[1][2]

-

Carvone: An unsaturated this compound monoterpenoid with a carbonyl group at C2 and a double bond at C8-C9. It is the main component of spearmint oil.[1][2]

-

This compound-3,8-diol (PMD): A saturated this compound diol with hydroxyl groups at C3 and C8. It is a highly effective and naturally derived insect repellent.[4][7]

Physicochemical and Spectroscopic Data

The physicochemical properties and spectroscopic data of this compound monoterpenoids are fundamental for their identification, characterization, and application. The following tables summarize key data for representative compounds.

Table 1: Physicochemical Properties of Selected this compound Monoterpenoids

| Property | This compound | (-)-Menthol | (+)-Limonene | This compound-3,8-diol (PMD) |

| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀O | C₁₀H₁₆ | C₁₀H₂₀O₂ |

| Molecular Weight ( g/mol ) | 140.27 | 156.27 | 136.23 | 172.26 |

| CAS Number | 99-82-1 | 2216-51-5 | 5989-27-5 | 42822-86-6 |

| Appearance | Colorless liquid | White crystalline solid | Colorless liquid | Colorless solid |

| Boiling Point (°C) | 168 | 214.6 | 176 | ~270 |

| Melting Point (°C) | -87.5 | 42-45 | -74.3 | 80-85 |

| Density (g/cm³) | 0.808 | 0.890 | 0.841 | ~1.009 |

| logP (Octanol/Water) | 4.95 | 3.3 | 4.35 | 1.5-2.0 |

Note: Some values are approximate and can vary depending on the specific isomer and experimental conditions.

Table 2: Illustrative Spectroscopic Data for this compound-3,8-diol (PMD)

| Spectroscopic Technique | Key Data and Interpretation |

| ¹H NMR (CDCl₃, ppm) | δ 0.8-1.3 (m, CH₃ groups), 1.4-2.2 (m, CH₂ and CH groups on the ring), 3.5-4.0 (m, CH-OH protons), Broad singlets for -OH protons. The exact chemical shifts and coupling constants are highly dependent on the specific stereoisomer.[8] |

| ¹³C NMR (CDCl₃, ppm) | Signals in the range of δ 20-50 for the aliphatic carbons of the ring and substituents. Signals around δ 70-80 correspond to the carbons bearing the hydroxyl groups (C3 and C8).[9] |

| IR (KBr, cm⁻¹) | Broad absorption band around 3300-3400 due to O-H stretching of the hydroxyl groups. Strong C-H stretching bands around 2850-2960. C-O stretching bands in the 1000-1100 region.[10] |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) at m/z 172 may be weak or absent. Characteristic fragmentation patterns include the loss of water (M-18) and the loss of the isopropyl group. The base peak is often at m/z 59, corresponding to the [C(CH₃)₂OH]⁺ fragment. |

Experimental Protocols

Extraction and Isolation of this compound Monoterpenoids from Plant Material

This protocol provides a general framework for the extraction and isolation of polar this compound monoterpenoids, such as this compound-3,8-diol, from plant sources like Mentha canadensis.[1][11]

1. Plant Material Preparation:

- Harvest aerial parts of the plant during the flowering stage.

- Air-dry the material in a well-ventilated area away from direct sunlight for 7-10 days.

- Grind the dried plant material into a coarse powder.

2. Extraction:

- De-fatting (Optional): Macerate the powdered plant material in n-hexane for 24 hours to remove non-polar compounds. Filter and discard the hexane fraction.[1]

- Methanol Extraction: Macerate the de-fatted plant material in 80% methanol for 48 hours at room temperature with occasional stirring.

- Filter the mixture and repeat the extraction on the plant residue twice more with fresh methanol.

- Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

3. Purification by Liquid-Liquid Partitioning:

- Suspend the crude methanolic extract in distilled water.

- Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity:

- n-hexane to remove remaining non-polar impurities.

- Dichloromethane to extract compounds of intermediate polarity.

- Ethyl acetate, which is expected to contain the more polar this compound monoterpenoids.[11]

4. Isolation by Column Chromatography:

- Dry the ethyl acetate fraction and adsorb it onto silica gel.

- Prepare a silica gel column packed with n-hexane.

- Load the sample onto the column and elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.